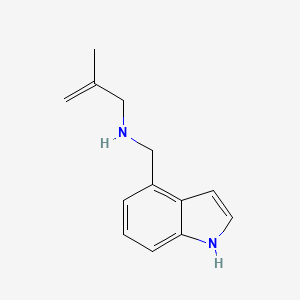
5-bromo-2-fluoro-N-(3-hydroxy-2,2-dimethylcyclobutyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-2-fluoro-N-(3-hydroxy-2,2-dimethylcyclobutyl)benzamide is a chemical compound that has garnered attention in the field of scientific research due to its potential applications in various areas of study.
Mécanisme D'action
The mechanism of action of 5-bromo-2-fluoro-N-(3-hydroxy-2,2-dimethylcyclobutyl)benzamide involves its binding to the bromodomain of BET proteins. This binding prevents the interaction of BET proteins with acetylated histones, which are important for the regulation of gene expression. By inhibiting this interaction, 5-bromo-2-fluoro-N-(3-hydroxy-2,2-dimethylcyclobutyl)benzamide can modulate gene expression and potentially lead to therapeutic benefits.
Biochemical and Physiological Effects:
Studies have shown that 5-bromo-2-fluoro-N-(3-hydroxy-2,2-dimethylcyclobutyl)benzamide can inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have anti-inflammatory effects in animal models of inflammation. Additionally, this compound has been reported to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-bromo-2-fluoro-N-(3-hydroxy-2,2-dimethylcyclobutyl)benzamide in lab experiments is its specificity for BET proteins, which allows for the selective modulation of gene expression. However, one limitation is the potential for off-target effects, which could complicate data interpretation. Additionally, the high cost of this compound may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 5-bromo-2-fluoro-N-(3-hydroxy-2,2-dimethylcyclobutyl)benzamide. One area of interest is the development of more potent and selective BET inhibitors based on the structure of this compound. Another direction is the investigation of the effects of BET inhibition on non-cancerous cells and tissues, as well as the potential for combination therapies with other drugs. Finally, the use of 5-bromo-2-fluoro-N-(3-hydroxy-2,2-dimethylcyclobutyl)benzamide in the study of epigenetic regulation and gene expression is an active area of research.
Méthodes De Synthèse
The synthesis of 5-bromo-2-fluoro-N-(3-hydroxy-2,2-dimethylcyclobutyl)benzamide involves the reaction of 5-bromo-2-fluorobenzoyl chloride with 3-hydroxy-2,2-dimethylcyclobutanone in the presence of a base and a solvent. The resulting product is then purified using column chromatography. This synthesis method has been reported to yield a high purity product with good yields.
Applications De Recherche Scientifique
5-bromo-2-fluoro-N-(3-hydroxy-2,2-dimethylcyclobutyl)benzamide has been studied for its potential applications in various areas of scientific research. One of the main areas of interest is its use as a chemical probe for studying the role of the bromodomain and extra-terminal (BET) family of proteins in gene regulation. BET proteins have been implicated in various diseases, including cancer, and the development of small molecule inhibitors that target these proteins is an active area of research.
Propriétés
IUPAC Name |
5-bromo-2-fluoro-N-(3-hydroxy-2,2-dimethylcyclobutyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrFNO2/c1-13(2)10(6-11(13)17)16-12(18)8-5-7(14)3-4-9(8)15/h3-5,10-11,17H,6H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNBHGNLMYKBNIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1O)NC(=O)C2=C(C=CC(=C2)Br)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methylsulfonyl-N-[1-(5-methylthiophen-2-yl)ethyl]pyridin-2-amine](/img/structure/B6645466.png)

![1-[[(5-Methoxypyrimidin-2-yl)amino]methyl]cyclobutan-1-ol](/img/structure/B6645478.png)


![3-[(2-Methylprop-2-enylamino)methyl]phenol](/img/structure/B6645496.png)
![2-methyl-N-[(4-methyl-3-nitrophenyl)methyl]prop-2-en-1-amine](/img/structure/B6645504.png)
![2-methyl-N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine](/img/structure/B6645511.png)
![6-[(3-Hydroxy-2,2-dimethylcyclobutyl)amino]pyridazine-3-carboxylic acid](/img/structure/B6645518.png)
![3-[(5-Chloropyrimidin-2-yl)amino]-2,2-dimethylcyclobutan-1-ol](/img/structure/B6645520.png)
![2,2-Dimethyl-3-[(6-propan-2-ylpyrimidin-4-yl)amino]cyclobutan-1-ol](/img/structure/B6645521.png)
![2,2-Dimethyl-3-[(3-methyl-1,2,4-thiadiazol-5-yl)amino]cyclobutan-1-ol](/img/structure/B6645525.png)

![2-[(5-Bromo-2-fluorophenoxy)methyl]prop-2-enoic acid](/img/structure/B6645543.png)